Home > Products > Screening Compounds P19775 > (±)-CP 55,940-d11
(±)-CP 55,940-d11 -

(±)-CP 55,940-d11

Catalog Number: EVT-1501783
CAS Number:
Molecular Formula: C24H29D11O3
Molecular Weight: 387.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-CP 55,940-d11 contains eleven deuterium atoms at the 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7, and 7 positions. It is intended for use as an internal standard for the quantification of (±)-CP 55,940 by GC- or LC-mass spectrometry. (±)-CP 55,940 was one of the first bicyclic mimetics of Δ The racemic mixture of CP 55,940 is 20- to 100-fold more effective than Δ CP 55,940 has also been used to identify and characterize the central cannabinoid (CB1) receptor in rat brain membranes. The capacity to displace CP 55,940 from CB1 receptor in rat brain preparations has frequently been used in the characterization of novel cannabimimetics.
Overview

(±)-CP 55,940-d11 is a synthetic cannabinoid compound that serves as a potent agonist for cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound is a deuterated variant of CP 55,940, which is known for its high affinity and selectivity in binding to these receptors. The compound's full chemical name is rel-2-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol. It has been utilized in various scientific studies to explore cannabinoid receptor functions and the effects of cannabinoids in biological systems.

Source

CP 55,940 was first synthesized by researchers at Pfizer during their quest to develop nonpsychotropic analgesics. The compound has been extensively studied for its pharmacological properties and interactions with cannabinoid receptors, making it a significant subject of research in pharmacology and medicinal chemistry .

Classification

(±)-CP 55,940-d11 is classified as a synthetic cannabinoid and specifically as a non-selective cannabinoid receptor agonist. Its classification stems from its ability to activate both CB1 and CB2 receptors, which are part of the endocannabinoid system involved in various physiological processes .

Synthesis Analysis

The synthesis of (±)-CP 55,940-d11 involves several key steps that modify the original CP 55,940 structure to incorporate deuterium atoms.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as aryl bromides and cyclohexenones.
  2. Copper-Catalyzed Reactions: A copper-catalyzed conjugate addition of Grignard reagents to 4-(2-propenyl)-2-cyclohexen-1-one leads to the formation of racemic ketones.
  3. Reduction Steps: Subsequent stereoselective reductions using sodium borohydride yield the desired alcohols, which are further processed through hydroboration-oxidation to produce the final deuterated analogs .

Technical Details

The synthesis can be complex due to the need for stereochemical control and the introduction of deuterium. Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of (±)-CP 55,940-d11 is characterized by its unique arrangement of functional groups that contribute to its biological activity.

Structure Data

  • Chemical Formula: C24H40O3
  • Molecular Weight: 376.5726 g/mol
  • InChI Key: YNZFFALZMRAPHQ-SYYKKAFVSA-N
  • Structural Features:
    • A hydroxyphenyl ring
    • A cyclohexyl group with hydroxyl substituents
    • A hydrophobic nonyl tail that enhances membrane interaction .
Chemical Reactions Analysis

(±)-CP 55,940-d11 participates in various chemical reactions primarily focused on its interactions with cannabinoid receptors.

Reactions

  1. Binding Affinity: The compound exhibits high binding affinity for both CB1 and CB2 receptors, with reported Ki values around 0.58 nM for CB1 and 0.69 nM for CB2.
  2. Functional Assays: In functional assays, (±)-CP 55,940-d11 acts as an agonist, leading to activation of signaling pathways associated with these receptors .

Technical Details

The interactions can be studied using radiolabeled ligands in binding assays or through functional studies measuring downstream effects such as intracellular signaling cascades.

Mechanism of Action

The mechanism by which (±)-CP 55,940-d11 exerts its effects involves its binding to cannabinoid receptors.

Process

  1. Receptor Activation: Upon binding to the CB1 or CB2 receptors, (±)-CP 55,940-d11 induces conformational changes that activate G-proteins associated with these receptors.
  2. Signal Transduction: This activation leads to downstream signaling events that can modulate neurotransmitter release, pain perception, and other physiological responses .

Data

Studies have shown that the compound can influence various biological processes through these receptor interactions.

Physical and Chemical Properties Analysis

(±)-CP 55,940-d11 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: Approximately 10.25, indicating its behavior as a weak base .
Applications

(±)-CP 55,940-d11 has several applications in scientific research:

  1. Pharmacological Research: Used extensively to study cannabinoid receptor function and pharmacodynamics.
  2. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting pain relief without psychotropic effects.
  3. Biochemical Studies: Employed in studies examining lipid interactions and membrane dynamics due to its hydrophobic nature .
Introduction to (±)-CP 55,940-d11

Nomenclature and Structural Characteristics of Synthetic Cannabinoids

(±)-CP 55,940-d11 follows systematic chemical nomenclature rules indicating its deuterated status. The "d11" suffix explicitly denotes the replacement of eleven hydrogen atoms with deuterium at specific carbon positions. The molecular formula is C₂₄H₂₉D₁₁O₃, with a molecular weight of 387.6 g/mol, compared to 376.58 g/mol for the non-deuterated CP 55,940. The deuterium atoms are strategically positioned within the dimethylheptyl side chain at the 3,3',4,4',5,5',6,6',7,7,7' positions, maintaining the core pharmacophore responsible for receptor interactions [5].

Table 1: Molecular Characteristics of (±)-CP 55,940-d11

PropertySpecification
Systematic Name2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl-d11)phenol
Molecular FormulaC₂₄H₂₉D₁₁O₃
Molecular Weight387.6 g/mol
Deuterium Positions3,3',4,4',5,5',6,6',7,7,7' (dimethylheptyl chain)
Chiral CentersThree (racemic mixture)

The structural architecture comprises three critical domains: a phenolic hydroxyl group, a cyclohexyl ring featuring hydroxyl and hydroxypropyl substituents, and the extensively deuterated dimethylheptyl chain. This configuration preserves the three-dimensional topology essential for cannabinoid receptor engagement while introducing isotopic distinctions. The stereochemistry includes three chiral centers, with the compound typically utilized as a racemic mixture (±) in research contexts. The preservation of the pharmacophore geometry despite deuteration ensures that the compound maintains similar receptor binding behavior to non-deuterated CP 55,940, a critical feature for its application as an internal standard and research probe [5] [8].

Historical Development of CP 55,940 and Its Deuterated Isotopologues

The foundational compound CP 55,940 was first synthesized by Pfizer researchers in 1974 as part of exploratory efforts to develop novel cannabinoid receptor ligands. Despite demonstrating high pharmacological potency (approximately 45-fold greater than Δ⁹-THC), it was never commercialized as a therapeutic agent. Instead, it rapidly became an indispensable research tool for characterizing the endocannabinoid system. CP 55,940 played a pivotal role in the initial identification and characterization of central CB₁ receptors in mammalian brain tissues during the late 1980s and early 1990s, serving as the radioligand in seminal autoradiography studies [8].

The development of (±)-CP 55,940-d11 emerged decades later in response to growing analytical challenges in cannabinoid quantification. As synthetic cannabinoid research expanded and forensic detection needs grew more sophisticated, researchers required isotopically-labeled internal standards that could withstand extraction procedures while providing unambiguous mass spectrometric differentiation. The deuteration strategy focused specifically on the aliphatic side chain because this region remains metabolically stable compared to other molecular segments, ensuring that the deuterated analog would co-elute with native CP 55,940 while exhibiting distinct mass fragmentation patterns. This innovation addressed critical analytical challenges in quantifying CP 55,940 in complex biological matrices, where matrix effects can substantially compromise quantification accuracy [5].

Role of Deuterium Labeling in Pharmacological Research

Deuterium incorporation, particularly at sites vulnerable to metabolic degradation, leverages the kinetic isotope effect (KIE) to potentially alter metabolic stability. The C-D bond exhibits greater stability than the C-H bond due to its lower zero-point vibrational energy, requiring higher activation energy for cleavage. This translates to a reduced reaction rate (kH/kD ratio typically 2-7 for primary KIEs) when deuterium is substituted at metabolic soft spots. While (±)-CP 55,940-d11's deuterium positions are not primarily at sites of oxidative metabolism, the labeling serves crucial non-metabolic purposes in research contexts [2] [4].

Table 2: Research Applications of Deuterated Standards like (±)-CP 55,940-d11

Application DomainUtilityTechnical Advantage
Mass SpectrometryInternal standard for quantificationMass shift enables discrimination from analyte
Receptor Binding StudiesControl for nonspecific bindingIdentical receptor affinity
Metabolic StudiesTracing metabolic fateDifferentiation of parent drug and metabolites
Method ValidationAssessing extraction efficiencyCorrects for procedural losses

The primary research utility of (±)-CP 55,940-d11 resides in its application as an isotopic internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior ensures co-elution with non-deuterated CP 55,940 during chromatographic separation, while the mass differential (Δm/z = +11) allows unambiguous differentiation in mass detectors. This facilitates highly precise quantification through isotope dilution methods, compensating for analyte loss during sample preparation and matrix-induced ion suppression or enhancement during ionization. Beyond analytical applications, deuterated cannabinoids enable sophisticated receptor binding studies, where they serve as tracer molecules to investigate allosteric interactions, binding kinetics, and receptor localization without interfering with the biological system under investigation [5] [7] [4].

Properties

Product Name

(±)-CP 55,940-d11

Molecular Formula

C24H29D11O3

Molecular Weight

387.6

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1/i1D3,4D2,5D2,6D2,7D2

InChI Key

YNZFFALZMRAPHQ-HJPXWVCCSA-N

SMILES

O[C@H]1C[C@@H](C2=CC=C(C(C)(C)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=C2O)[C@H](CCCO)CC1

Synonyms

rel-5-(1,1-dimethylheptyl-3,3,4,4,5,5,6,6,7,7,7-d11)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-phenol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.